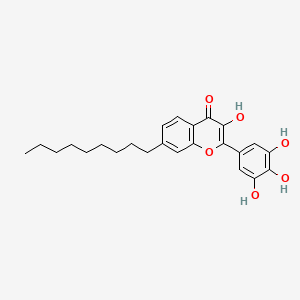
1-Methylidenestannirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylidenestannirane is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a tin atom bonded to a three-membered ring structure containing a methylene group
Méthodes De Préparation
The synthesis of 1-Methylidenestannirane typically involves the reaction of stannylene compounds with methylene sources. One common method is the reaction of a stannylene with a methylene halide under controlled conditions. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and efficiency.
Analyse Des Réactions Chimiques
1-Methylidenestannirane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert this compound to simpler organotin compounds.
Substitution: The methylene group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include halogens, hydrogen, and various organic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methylidenestannirane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotin compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: There is interest in its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-Methylidenestannirane involves its interaction with various molecular targets. The tin atom in the compound can form bonds with other atoms or molecules, leading to the formation of new chemical species. These interactions can affect molecular pathways and processes, making the compound useful in catalysis and other applications.
Comparaison Avec Des Composés Similaires
1-Methylidenestannirane can be compared with other organotin compounds, such as:
- Trimethyltin chloride
- Tributyltin oxide
- Tetramethyltin These compounds share some similarities in their chemical behavior but differ in their specific structures and reactivity. This compound is unique due to its three-membered ring structure, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
880874-43-1 |
|---|---|
Formule moléculaire |
C3H6Sn |
Poids moléculaire |
160.79 g/mol |
Nom IUPAC |
1-methylidenestannirane |
InChI |
InChI=1S/C2H4.CH2.Sn/c1-2;;/h1-2H2;1H2; |
Clé InChI |
AIAWKXQCUACWMN-UHFFFAOYSA-N |
SMILES canonique |
C=[Sn]1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


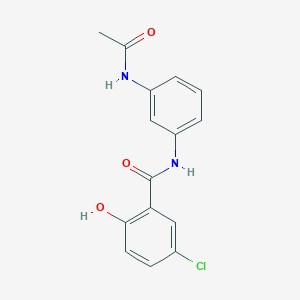


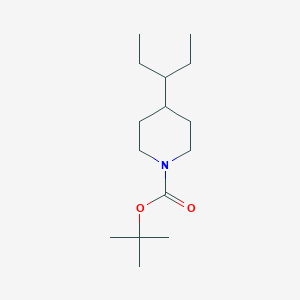
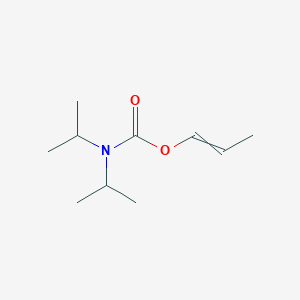
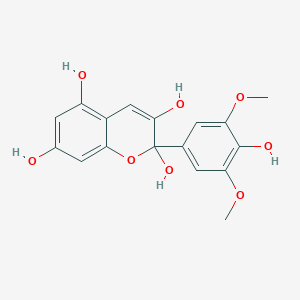
![2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12600548.png)
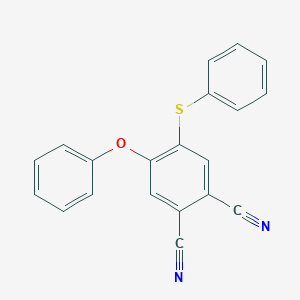
![Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-](/img/structure/B12600558.png)
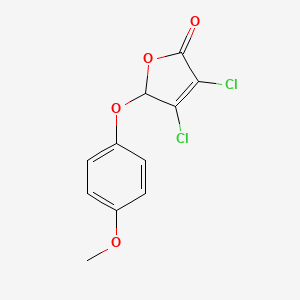
![2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)-](/img/structure/B12600576.png)

![2-Thiophenamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12600607.png)
